N~1~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-NITRO-1-BENZENESULFONAMIDE
Description
N~1~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-NITRO-1-BENZENESULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a 4-chlorobenzyl group and a nitrobenzenesulfonamide moiety, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O4S/c17-13-6-4-12(5-7-13)10-20-11-14(9-18-20)19-26(24,25)16-3-1-2-15(8-16)21(22)23/h1-9,11,19H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGCRRBGXZJQKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-NITRO-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazole ring, followed by the introduction of the 4-chlorobenzyl group through a nucleophilic substitution reaction. The final step involves the sulfonation of the nitrobenzene derivative to introduce the sulfonamide group. Reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of industrial-grade reagents and optimized reaction conditions ensures the consistent production of high-quality N1-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-NITRO-1-BENZENESULFONAMIDE.
Chemical Reactions Analysis
Types of Reactions
N~1~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-NITRO-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups in place of the chlorobenzyl group.
Scientific Research Applications
N~1~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-NITRO-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer properties and ability to modulate biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
Similar Compounds
N’-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides: These compounds share the 4-chlorobenzyl group and have shown potent anticancer activity.
N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide: Another compound with a similar structure, used in various chemical and biological studies.
Uniqueness
N~1~-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-NITRO-1-BENZENESULFONAMIDE is unique due to its combination of a pyrazole ring and a nitrobenzenesulfonamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
